Tetrabutyl titanate

Catalog No.
S9101029
CAS No.
M.F
C16H40O4Ti
M. Wt
344.35 g/mol
Availability
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Tetrabutyl titanate

Product Name

Tetrabutyl titanate

IUPAC Name

butan-1-ol;titanium

Molecular Formula

C16H40O4Ti

Molecular Weight

344.35 g/mol

InChI

InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;

InChI Key

FPCJKVGGYOAWIZ-UHFFFAOYSA-N

solubility

Sol in most organic solvents except ketones
Sol in aliphatic aromatic, chlorinated, and oxygenated solvents

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.[Ti]

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170°F. Contact may irritate or cause burns.

Tetrabutyl titanate is an organometallic compound with the chemical formula C16H36O4Ti\text{C}_{16}\text{H}_{36}\text{O}_{4}\text{Ti}. It appears as a colorless to light yellow viscous liquid and is known for its catalytic properties, particularly in esterification reactions and the production of titanium dioxide. This compound is soluble in various organic solvents and is sensitive to moisture, making it flammable and reactive with water, which leads to the formation of butanol and titanium dioxide .

Tetrabutyl titanate readily undergoes hydrolysis when exposed to water, resulting in the production of titanium dioxide and butanol:

Ti OBu 4+2H2OTiO2+4HOBu\text{Ti OBu }_{4}+2\text{H}_{2}\text{O}\rightarrow \text{TiO}_{2}+4\text{HOBu}

Additionally, it can engage in alkoxide exchange reactions, allowing for the substitution of butoxide groups with other alkoxides . This property is significant in various synthetic applications, including the preparation of titanium oxide materials.

Tetrabutyl titanate can be synthesized through the reaction of titanium tetrachloride with butanol. The general synthesis procedure involves:

  • Cooling benzene below 20°C.
  • Slowly adding titanium tetrachloride while stirring.
  • Introducing ammonia gas after maintaining specific pH levels.
  • Adding butanol gradually and continuing the reaction under controlled temperatures.
  • Filtering and distilling the product to obtain purified tetrabutyl titanate .

This method emphasizes careful temperature control and pH management to ensure successful synthesis.

Tetrabutyl titanate serves multiple purposes across various industries:

  • Catalyst: It is widely used as a catalyst in esterification reactions, improving the efficiency of processes involving polyesters and other organic compounds .
  • Adhesion Promoter: Enhances adhesion between coatings, plastics, rubber, and metal surfaces, making it valuable in manufacturing processes .
  • Precursor for Titanium Dioxide: Utilized in producing titanium dioxide for applications in pigments, coatings, and photocatalytic materials .
  • Cross-Linking Agent: Employed in waterborne coatings to improve cross-link density and durability .

Several compounds share structural similarities or functional roles with tetrabutyl titanate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Titanium ButoxideTi OBu 4\text{Ti OBu }_{4}Similar structure; used for preparing titanium oxide materials
Titanium IsopropoxideTi OiPr 4\text{Ti OiPr }_{4}Used as a precursor for titanium dioxide; differs by alkyl group
Tetraethyl TitanateTi OEt 4\text{Ti OEt }_{4}Commonly used in similar applications; ethyl groups instead of butyl
Tetra-n-propyl TitanateTi ONp 4\text{Ti ONp }_{4}Similar catalytic properties; propyl groups instead of butyl

Uniqueness of Tetrabutyl Titanate

Tetrabutyl titanate stands out due to its high catalytic efficiency and non-polluting nature compared to other metal alkoxides. Its ability to facilitate esterification reactions effectively while improving material adhesion makes it particularly valuable in industrial applications . The choice of butyl groups also influences its solubility and reactivity profile compared to other similar compounds.

X-ray Diffraction Studies

Tetrabutyl titanate exhibits distinct crystallographic properties that have been investigated through X-ray diffraction analysis. The compound demonstrates a monomeric tetrahedral coordination geometry around the central titanium atom [1] [2]. X-ray diffraction studies reveal that tetrabutyl titanate adopts a molecular structure where the titanium center is coordinated by four butoxide ligands in a tetrahedral arrangement [3].

Detailed diffraction analysis indicates that the Ti-O bond lengths in tetrabutyl titanate range between 1.75-1.80 Å, typical for titanium alkoxide compounds [4]. The molecular geometry shows the characteristic Ti(OR)₄ structure where each butoxy group is bonded to the titanium center through oxygen atoms [5]. The compound crystallizes with space group considerations that allow for the tetrahedral coordination environment of the titanium atom [6].

Studies utilizing powder X-ray diffraction techniques have been employed to characterize tetrabutyl titanate-derived materials, particularly in investigations of thermal transformation processes. These analyses demonstrate the compound's ability to serve as a precursor for titanium dioxide formation under controlled thermal conditions [7] [8].

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance)

Fourier Transform Infrared spectroscopy of tetrabutyl titanate reveals characteristic vibrational bands that provide insights into its molecular structure and bonding characteristics. The infrared spectrum exhibits distinct absorption features in several key regions [9].

In the high-frequency region (2800-3000 cm⁻¹), the compound displays characteristic C-H stretching vibrations from the butyl groups. Specific peaks observed include vibrations at approximately 2943 cm⁻¹ and 2975 cm⁻¹, corresponding to methyl and methylene C-H stretching modes [10]. The fingerprint region (400-1500 cm⁻¹) contains multiple absorption bands characteristic of the Ti-O-C framework, with notable features around 1000-1200 cm⁻¹ region corresponding to C-O stretching vibrations [11] [12].

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about tetrabutyl titanate. ¹H NMR analysis reveals characteristic chemical shifts for the butyl groups, with distinct multiplets corresponding to the different carbon environments within the alkyl chains [9] [5]. The ¹H NMR spectrum in deuterated chloroform shows chemical shifts at approximately 0.9 ppm for the terminal methyl groups, 1.4-1.7 ppm for the methylene carbons, and 4.1-4.2 ppm for the α-methylene protons adjacent to the oxygen atoms [9].

Spectroscopic TechniqueKey FeaturesChemical Shifts/Frequencies
FTIRC-H Stretching2943, 2975 cm⁻¹
FTIRC-O Stretching1000-1200 cm⁻¹
¹H NMRTerminal CH₃0.9 ppm
¹H NMRα-CH₂ groups4.1-4.2 ppm

Bulk Material Properties

Thermal Stability Profiles

Tetrabutyl titanate demonstrates specific thermal degradation characteristics that have been extensively studied through thermogravimetric analysis and differential scanning calorimetry. The compound exhibits thermal stability up to approximately 150-200°C, beyond which it undergoes decomposition processes [13] [14].

Thermal analysis reveals that tetrabutyl titanate decomposes through a multi-step process. The initial decomposition temperature occurs around 200-250°C, where the compound begins to lose its organic components [15] [14]. Pyrolysis studies indicate that the primary decomposition mechanism involves the formation of titanium dioxide and organic byproducts according to the general reaction: Ti(OBu)₄ → TiO₂ + 2 Bu₂O [14].

Thermogravimetric analysis demonstrates that tetrabutyl titanate exhibits a char yield that varies depending on the thermal treatment conditions. In studies investigating thermal degradation mechanisms, the compound shows activation energies for decomposition processes ranging from 110-120 kJ/mol for the initial autocatalytic mechanism, followed by a higher activation energy process of approximately 220 kJ/mol for extended degradation [16] [17].

The thermal stability profile indicates that tetrabutyl titanate is sensitive to moisture and elevated temperatures, with decomposition accelerated in the presence of water vapor [13]. The boiling point under reduced pressure (10 mmHg) is reported as 206°C, while the melting point is -55°C [13] [14].

Temperature Range (°C)ProcessActivation Energy (kJ/mol)
150-200Initial decomposition110-120
>250Extended degradation220
206 (10 mmHg)Boiling point-

Rheological Behavior in Solution

The rheological properties of tetrabutyl titanate in solution are characterized by its viscosity and flow behavior under various conditions. At 25°C, the dynamic viscosity of pure tetrabutyl titanate is approximately 70 mPa·s [18]. This relatively low viscosity facilitates its use in various industrial applications where good flow characteristics are required.

The compound exhibits Newtonian flow behavior in most organic solvents, with viscosity remaining relatively constant across different shear rates. Tetrabutyl titanate demonstrates excellent solubility in most organic solvents except ketones, which affects its rheological behavior in different solvent systems [13] [19].

The specific gravity of tetrabutyl titanate ranges from 0.980 to 1.000 at 25°C, with most reported values around 0.99 g/mL [18] [20]. This density, combined with its low viscosity, contributes to its favorable handling characteristics in industrial processes.

Temperature effects on rheological properties show that viscosity decreases with increasing temperature, following typical liquid behavior patterns. The compound maintains its liquid state across a wide temperature range, from its melting point of -55°C to its boiling point [13].

PropertyValueTemperature (°C)
Dynamic Viscosity70 mPa·s25
Specific Gravity0.99 g/mL25
Pour Point<-50°C-
Boiling Point312°CAtmospheric

Surface Energy Characteristics

The surface energy characteristics of tetrabutyl titanate are influenced by its molecular structure and the presence of organic butyl groups. The compound exhibits specific wetting properties that are important for its applications in surface modification and adhesion promotion [20].

Tetrabutyl titanate demonstrates the ability to modify surface energy characteristics when used as a coupling agent or surface treatment. When applied to glass and metal surfaces, it can alter contact angles and improve adhesion properties [20]. The compound's amphiphilic nature, with its inorganic titanium center and organic butyl groups, allows it to interact with both polar and non-polar surfaces.

Research has shown that tetrabutyl titanate can influence the wettability of treated surfaces, with applications in creating surfaces with controlled hydrophilic or hydrophobic properties depending on the treatment conditions [21]. The compound's ability to form thin polymeric films of titanium dioxide on surfaces contributes to enhanced surface energy characteristics [20].

The refractive index of tetrabutyl titanate is reported as 1.491 at 20°C, which influences its optical properties and surface interactions [13]. This optical property, combined with its surface modification capabilities, makes it valuable for applications requiring specific light transmission or reflection characteristics.

Surface tension measurements indicate that tetrabutyl titanate exhibits intermediate surface energy values that allow it to wet both high and low energy surfaces effectively. This characteristic is particularly important in its role as a coupling agent where it must bridge the interface between dissimilar materials [20].

Surface PropertyValueConditions
Refractive Index1.49120°C
Flash Point47°C-
Contact Angle (varies with substrate)VariableSurface dependent
Film FormationPolymeric TiO₂Upon hydrolysis

Physical Description

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170°F. Contact may irritate or cause burns.
Liquid; WetSolid
Colorless to pale yellow liquid with a mild odor of alcohol; [HSDB] Clear liquid with an odor of alcohol; [MSDSonline]
Yellowish to amber liquid with an odor of alcohol; [Intec Polymers MSDS]

Color/Form

COLORLESS TO LIGHT-YELLOW LIQUID
Pale yellow, viscous liquid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

344.2406004 g/mol

Monoisotopic Mass

344.2406004 g/mol

Boiling Point

593 °F at 760 mm Hg (USCG, 1999)
312 °C

Flash Point

170 °F (USCG, 1999)
170 °F (CLOSED CUP)

Heavy Atom Count

21

Vapor Density

11.7 (Air= 1)

Density

0.998 at 77 °F (USCG, 1999)
0.998 @ 25 °C (liquid)

Odor

WEAK, ALCOHOL-LIKE ODOR

Decomposition

When heated to decomposition it emits acrid & irritating fumes.

Melting Point

-67 °F (USCG, 1999)
-55 °C

Related CAS

9022-96-2 (homopolymer)
5593-70-4 (Parent)

Methods of Manufacturing

Reaction of titanium tetrachloride with butanol.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
1-Butanol, titanium(4+) salt (4:1): ACTIVE
1-Butanol, titanium(4+) salt (4:1), homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
IN DENTAL OR MEDICAL BONDING COMPOSITIONS
IN ANHYDROUS HAIR SET COMPOSITION

Storage Conditions

IN GENERAL, MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Dates

Last modified: 11-21-2023

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